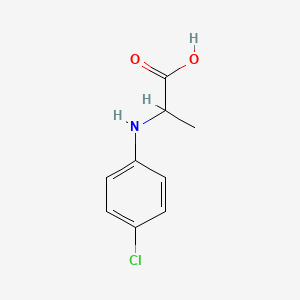

2-(4-Chloro-phenylamino)-propionic acid

Descripción

Research Significance in Medicinal Chemistry and Drug Development

The significance of 2-(4-Chloro-phenylamino)-propionic acid in research is largely derived from the proven therapeutic potential of its structural analogs. Aryl propionic acid derivatives are central to the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org Beyond inflammation, research has expanded to investigate these compounds for other medical applications.

For instance, studies on related molecules have demonstrated a wide spectrum of potential therapeutic uses. The inclusion of a chloro-substituent on the phenyl ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate a molecule's activity. For example, derivatives of 2-phenylamino-1,4-naphthoquinones have been investigated as potential hypoglycemic agents, with a chloro-substituted version showing potent activity. scielo.br Similarly, modifications of the propionic acid structure linked to a chlorophenyl group have yielded compounds with potential anticancer activities. rsc.orgresearchgate.netrsc.org The antitumor agent XK469, which is a more complex phenoxy propionic acid derivative, underscores the potential of this structural class in oncology. nih.gov The versatility of this chemical scaffold continues to make it an attractive starting point for designing novel compounds with a range of biological activities.

Table 1: Biological Activities of Structurally Related Propionic Acid Derivatives

| Compound Class/Derivative | Investigated Biological Activity |

| Aryl propionic acid derivatives | Anti-inflammatory, analgesic, antibacterial, anticancer orientjchem.org |

| 2-phenylpropionic acid derivatives | Dual COX inhibitory-antibacterial agents nih.gov |

| 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) | Antitumor agent nih.gov |

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid derivatives | Anticancer (colon cancer cells) rsc.orgresearchgate.netrsc.org |

| 2-phenylamino-1,4-naphthoquinones (chloro derivative) | Hypoglycemic scielo.br |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and antioxidant mdpi.com |

Overview of Structural Features for Biological Interaction

The biological activity of 2-(4-Chloro-phenylamino)-propionic acid is intrinsically linked to its specific molecular architecture. Each component of the structure plays a critical role in its interaction with biological targets. nih.gov

The Propionic Acid Moiety : This functional group is a key pharmacophore. The carboxylic acid is crucial for binding to many biological targets, often through ionic interactions or hydrogen bonding. nih.gov The chiral center at the second carbon position (alpha-carbon) can lead to stereoselectivity in its biological effects, meaning that one enantiomer may be significantly more active than the other. nih.gov

The 4-Chloro Substituent : The chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic profile. As an electron-withdrawing group, it can alter the acidity of the carboxylic group and the electron density of the aromatic ring. This modification can enhance binding affinity to target proteins. nih.gov Studies on the structurally similar compound 2-(p-chlorophenoxy)propionic acid have shown that the presence of an electron-attractive substituent in this position is an important requisite for drug activity, potentially participating in dipole-dipole interactions with the binding site. nih.gov

Table 2: Key Structural Features and Their Potential Biological Roles

| Structural Feature | Potential Role in Biological Interaction |

| Carboxylic Acid Group | Forms ionic interactions and hydrogen bonds with target proteins. nih.gov |

| Chiral Center | Allows for stereoselective interaction with biological targets. nih.gov |

| Phenyl Ring | Participates in hydrophobic interactions within protein binding pockets. nih.gov |

| Amino Linker | Acts as a hydrogen bond donor/acceptor; influences molecular conformation. mdpi.com |

| 4-Chloro Substituent | Modulates electronic properties of the phenyl ring, potentially enhancing binding affinity through dipole-dipole interactions. nih.gov |

Propiedades

IUPAC Name |

2-(4-chloroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAFPNQADHUXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Amination Reactions for Compound Formation

A direct and classical approach to synthesizing 2-(4-Chloro-phenylamino)-propionic acid is through a nucleophilic substitution reaction. This method involves the direct amination of a propionic acid derivative that contains a suitable leaving group at the alpha (C2) position.

The reaction typically proceeds by combining 4-chloroaniline (B138754) with a 2-halopropionic acid, such as 2-bromopropionic acid or 2-chloropropionic acid. In this process, the amino group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic alpha-carbon of the 2-halopropionic acid and displacing the halide ion. This substitution reaction forms the desired N-aryl amino acid. The presence of a base is often required to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reactant Details for Nucleophilic Amination

| Reactant | Role | Key Properties |

|---|---|---|

| 4-Chloroaniline | Nucleophile | An aromatic amine whose nitrogen atom attacks the electrophilic carbon. |

| 2-Bromopropionic Acid | Electrophile | An aliphatic carboxylic acid with a bromine leaving group at the C2 position. |

| Base (e.g., NaHCO₃, Et₃N) | Acid Scavenger | Neutralizes the HBr byproduct, preventing protonation of the amine reactant. |

Coupling Reactions in Synthesis

Modern synthetic chemistry offers more advanced methods for forming carbon-nitrogen bonds, particularly through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent and highly versatile reaction for this purpose. wikipedia.org It allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions. wikipedia.org

In the context of synthesizing 2-(4-Chloro-phenylamino)-propionic acid, this reaction would involve coupling an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene) with 2-aminopropionic acid (alanine) or its ester derivative. The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. wikipedia.orglibretexts.org

Amination and Deprotonation: The amine coordinates to the palladium complex, followed by deprotonation with a base. libretexts.org

Reductive Elimination: The final C-N bond is formed, yielding the product and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org This method is particularly valuable due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

Typical Components for Buchwald-Hartwig Amination

| Component | Example(s) | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The catalyst that facilitates the C-N bond formation. |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and promotes key steps in the catalytic cycle. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile for coupling. |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction to occur. |

Reduction Reactions for Precursor Synthesis

The synthesis of the key starting material, 4-chloroaniline, is a critical preliminary step. This precursor is not typically prepared by the direct chlorination of aniline (B41778) but rather through the reduction of 4-nitrochlorobenzene. wikipedia.org This transformation is a staple in industrial and laboratory organic synthesis.

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using several methods. A common and cost-effective industrial method is the use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.org Catalytic hydrogenation is another widely used method, employing catalysts like Raney Nickel, platinum, or palladium on a carbon support (Pd/C) under an atmosphere of hydrogen gas. google.com This method is highly efficient but may be incompatible with other reducible functional groups in a molecule. For laboratory-scale synthesis where mild conditions are necessary, reducing agents like tin(II) chloride (SnCl₂) are also effective. nih.gov

The selection of the reducing agent depends on factors such as scale, cost, and the presence of other functional groups in the molecule.

Common Reducing Agents for 4-Nitrochlorobenzene

| Reducing Agent/System | Description |

|---|---|

| Fe / HCl | A classic and economical method for large-scale industrial production. wikipedia.org |

| H₂ / Raney Ni | Catalytic hydrogenation that offers high yields and clean conversion. google.com |

| H₂ / Pd/C | A versatile catalytic hydrogenation system suitable for various substrates. |

| SnCl₂ / HCl | A mild reducing agent often used in laboratory settings to avoid reducing other sensitive functional groups. nih.gov |

Chemical Reactivity and Derivatization

Carboxylic Acid Group Reactivity

The carboxylic acid moiety is a versatile functional group that readily undergoes reactions typical of its class, including esterification and amide bond formation. These transformations are fundamental in modifying the compound's polarity and potential biological interactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 2-(4-chloro-phenylamino)-propionate. Alternatively, milder methods can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

Amide Formation: The synthesis of amides from 2-(4-chloro-phenylamino)-propionic acid is a crucial transformation, often utilized in the preparation of biologically active compounds. Direct reaction with an amine is generally inefficient and requires activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using a variety of coupling reagents. Popular coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents facilitate the reaction with primary or secondary amines to form the corresponding N-substituted amides.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl 2-(4-chloro-phenylamino)-propionate |

| Amide Formation | Benzylamine, DCC | N-benzyl-2-(4-chloro-phenylamino)-propionamide |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | 2-(4-chloro-phenylamino)-propanoyl chloride |

Amino Group Derivatization (Acylation and Alkylation)

The secondary amino group attached to the phenyl ring is nucleophilic and can be readily derivatized through acylation and alkylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 2-(N-acetyl-4-chloro-phenylamino)-propionic acid. This reaction effectively converts the secondary amine into an amide, which can influence the compound's conformational flexibility and hydrogen bonding capabilities.

Alkylation: N-alkylation of the secondary amino group can be achieved by reaction with alkyl halides. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. For instance, treatment with methyl iodide in the presence of a suitable base like potassium carbonate would lead to the formation of 2-(4-chloro-N-methyl-phenylamino)-propionic acid. It is important to control the reaction conditions to avoid over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt.

Table 2: Examples of Amino Group Derivatization

| Reaction Type | Reagents | Product |

| Acylation | Acetyl chloride, Pyridine | 2-(N-acetyl-4-chloro-phenylamino)-propionic acid |

| Alkylation | Methyl iodide, K₂CO₃ | 2-(4-chloro-N-methyl-phenylamino)-propionic acid |

Biological Activities in Pre Clinical Research Models in Vitro

Anti-inflammatory Potential

There is no specific in vitro data available in the scientific literature to confirm or deny the anti-inflammatory potential of 2-(4-Chloro-phenylamino)-propionic acid. Arylpropionic acids, as a class, are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. However, without specific experimental data for 2-(4-Chloro-phenylamino)-propionic acid, its activity in this regard remains uncharacterized.

For context, a structurally related but more complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been investigated for its anti-inflammatory effects. This compound integrates a pyrrole (B145914) core and other substituents, making its biological profile distinct from the subject of this article.

Analgesic Properties

Similar to its anti-inflammatory potential, the in vitro analgesic properties of 2-(4-Chloro-phenylamino)-propionic acid have not been specifically reported in published research. The analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are linked to their anti-inflammatory actions, specifically the reduction of prostaglandin (B15479496) synthesis. Without in vitro studies on enzyme inhibition or other relevant analgesic pathways, the analgesic potential of this compound is unknown.

Antimicrobial Efficacy of Derivatives

There is no available in vitro research specifically detailing the antimicrobial efficacy of derivatives of 2-(4-Chloro-phenylamino)-propionic acid. While the broader class of propionic acid derivatives has been explored for antimicrobial activities, studies focusing on derivatives of this specific compound are absent from the scientific literature.

Anticancer Efficacy of Derivatives

In vitro studies on the anticancer efficacy of derivatives of 2-(4-Chloro-phenylamino)-propionic acid have not been found in the available scientific literature. While some propionic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines, no such data exists for derivatives of 2-(4-Chloro-phenylamino)-propionic acid.

For example, research has been conducted on 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), a compound with a significantly different and more complex structure, which has shown antitumor activity. nih.gov However, these findings cannot be extrapolated to the derivatives of 2-(4-Chloro-phenylamino)-propionic acid.

Molecular Interaction Studies and Putative Mechanisms

Binding Affinity to Biological Targets

Due to the absence of this specific data, a data table on the binding affinity of 2-(4-Chloro-phenylamino)-propionic acid cannot be generated at this time. Research into the specific molecular targets and the potency with which this compound binds to them is required to populate such a table.

Cyclooxygenase Enzyme Interaction Hypothesis

As a derivative of arylpropionic acid, 2-(4-Chloro-phenylamino)-propionic acid belongs to a class of compounds known for their interaction with cyclooxygenase (COX) enzymes. These enzymes, primarily COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are involved in inflammation. The general mechanism for arylpropionic acids involves the inhibition of these COX enzymes.

However, specific molecular modeling studies or detailed biochemical assays describing the precise interaction hypothesis for 2-(4-Chloro-phenylamino)-propionic acid are not available in the reviewed literature. A putative mechanism would likely involve the carboxylate group of the propionic acid moiety forming ionic bonds with key arginine residues, such as Arg120, in the active site of the COX enzyme, a common interaction for this class of inhibitors. The chloro-phenylamino portion of the molecule would be expected to fit into a hydrophobic channel within the enzyme's active site.

Without specific docking studies or crystallographic data for 2-(4-Chloro-phenylamino)-propionic acid, any description of its interaction with the COX enzyme active site remains a general hypothesis based on the behavior of structurally related compounds.

Structure Activity Relationship Sar Investigations

Impact of Structural Modifications on Biological Outcomes

The biological activity of 2-(4-Chloro-phenylamino)-propionic acid and its analogs is significantly influenced by specific structural features. Investigations into the structure-activity relationship (SAR) have identified key molecular determinants crucial for their interaction with biological targets. These include the acidic nature of the carboxylic group, the hydrophobic properties of the chlorophenyl ring, the stereochemistry at the chiral center, and the potential for additional interactions through further substitutions.

Systematic modifications of the parent compound have revealed that the carboxylic group, the chlorophenoxy moiety, and the chiral center are pivotal for its biological function, particularly its ability to modulate chloride conductance in skeletal muscle (gCl) by interacting with the CLC-1 channel. nih.gov

Key Molecular Determinants:

Carboxylic Group: This group provides the necessary acidity and negative charge for interaction with the binding site. nih.gov

Chlorophenoxy Moiety: This part of the molecule is thought to interact with a hydrophobic pocket within the target protein. nih.gov

Chiral Center: The specific spatial arrangement of substituents around the chiral carbon is crucial for the molecule's proper orientation and binding. nih.gov

Any alteration to these core components generally leads to a significant decrease or complete loss of biological activity. nih.gov For instance, replacing the carboxylic function with a phosphonate (B1237965) group results in a reduction of activity. nih.gov Similarly, modifications to the aromatic ring, such as replacing the chlorine atom, or substituting the oxygen atom of the phenoxy group, diminish the compound's efficacy. nih.gov

Interestingly, the introduction of a second chlorophenoxy group on the asymmetric carbon atom can lead to analogues with significant gCl-blocking activity. The effectiveness of these bis-chlorophenoxy analogues is dependent on the length of the aliphatic chain separating the additional chlorophenoxy moiety from the chiral center. nih.gov An optimal spacer length of three methylenic groups has been shown to maintain considerable activity. nih.gov

Furthermore, increasing the rigidity of the structure, for example, by constraining the chiral center within a cyclic system, has been found to drastically decrease inhibitory activity. This suggests that a degree of molecular flexibility is necessary for the compound to effectively interact with its binding site. nih.gov

Interactive Data Table: Structure-Activity Relationship of 2-(p-chlorophenoxy)propionic acid Analogues

The following table summarizes the effects of various structural modifications on the gCl-blocking activity of 2-(p-chlorophenoxy)propionic acid (CPP) analogues.

| Modification | Position of Modification | Resulting Change in Biological Activity | Reference |

| Replacement of Chlorine Atom | Aromatic Ring | Decrease or loss of activity | nih.gov |

| Substitution of Phenoxy Oxygen | Linker | Decrease or loss of activity | nih.gov |

| Modification at Chiral Center | Propionic Acid Moiety | Decrease or loss of activity | nih.gov |

| Substitution with Phosphonate | Carboxylic Group | Decrease of activity | nih.gov |

| Introduction of a second chlorophenoxy group | Chiral Center | Significant gCl-blocking activity, dependent on spacer length | nih.gov |

| Increased Structural Rigidity | Chiral Center (constrained in a cycle) | Drastic decrease of inhibitory activity | nih.gov |

Applications in Advanced Organic Synthesis

Intermediate in Complex Pharmaceutical Compound Synthesis

The N-aryl-α-amino acid scaffold is a common feature in a variety of biologically active molecules and pharmaceuticals. nih.gov Consequently, 2-(4-Chloro-phenylamino)-propionic acid and its derivatives serve as key intermediates in the synthesis of more complex drug candidates. The presence of the chlorine atom, the carboxylic acid, and the secondary amine provides multiple handles for synthetic modification, allowing for the construction of diverse molecular architectures.

Research has demonstrated the use of analogous N-aryl amino acid esters as building blocks for synthesizing electron-rich peptides. researchgate.net These peptides can undergo further transformations, highlighting the role of the core structure in building larger, more complex molecules. For instance, the general structure of 2-(phenylamino)propionic acid is foundational to certain dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov While direct synthesis pathways for specific named drugs starting from the title compound are proprietary or detailed in patent literature, its utility can be illustrated through the generalized synthesis of bioactive molecules. The chloro-substituted phenyl ring and the propionic acid moiety are crucial components that can be elaborated upon to produce target molecules with desired pharmacological profiles.

An illustrative synthetic pathway might involve the initial protection of the amine or carboxylic acid group, followed by modification of the aromatic ring or extension from the acid terminus. For example, the carboxylic acid can be converted to an amide, linking the molecule to other fragments, or the amine can be further functionalized.

Table 1: Representative Synthetic Transformations of the 2-(4-Chloro-phenylamino)-propionic acid Scaffold

| Transformation | Reagents & Conditions | Functional Group Modified | Potential Product Class |

| Amide Formation | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | Carboxylic Acid | Peptidomimetics, Bioactive Amides |

| Esterification | Alcohol (R-OH), Acid catalyst | Carboxylic Acid | Prodrugs, Synthetic Intermediates |

| N-Alkylation/N-Arylation | Alkyl/Aryl Halide, Base | Secondary Amine | Complex Tertiary Amines |

| Aromatic Substitution | Varies (e.g., Nitration, Halogenation) | Phenyl Ring | Further Functionalized Intermediates |

This table presents generalized reactions and potential outcomes based on the functional groups present in the title compound.

Use in Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

The chlorine atom on the phenyl ring of 2-(4-Chloro-phenylamino)-propionic acid makes it a suitable electrophilic partner for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org The Suzuki–Miyaura reaction, which typically couples an organic halide with an organoboron compound using a palladium catalyst, is a prime example. nih.gov

The C(aryl)-Cl bond can be activated by a low-valent palladium(0) catalyst in an oxidative addition step, initiating the catalytic cycle. nobelprize.org Subsequent transmetalation with a boronic acid (or its ester) and reductive elimination yields a new biaryl compound, effectively replacing the chlorine atom with a new carbon-based substituent. This method is highly valued for its tolerance of various functional groups, and the mild reaction conditions often preserve the stereochemistry at the chiral center of the amino acid. nobelprize.orgrsc.org

This capability allows for the synthesis of a wide array of polyaryl unnatural amino acid motifs. rsc.org For instance, coupling 2-(4-Chloro-phenylamino)-propionic acid (or its ester derivative) with various arylboronic acids can generate a library of compounds where the 4-chlorophenyl group is replaced by biphenyl, or other substituted aryl systems. These complex amino acid derivatives are of significant interest in medicinal chemistry and materials science. rsc.org

Table 2: Example Conditions for Suzuki–Miyaura Coupling of an Aryl Chloride

| Component | Example | Purpose |

| Aryl Halide | Ester of 2-(4-Chloro-phenylamino)-propionic acid | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., XPhos) | Facilitates the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane, Toluene, or DMF/Water | Solubilizes reactants and catalyst |

This table outlines typical components for a Suzuki–Miyaura reaction. Specific conditions such as temperature, reaction time, and catalyst loading would be optimized for the specific substrates. nih.govmdpi.com

The successful application of such coupling strategies significantly expands the synthetic utility of 2-(4-Chloro-phenylamino)-propionic acid, transforming it from a simple building block into a versatile platform for constructing complex, highly functionalized molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Chloro-phenylamino)-propionic acid in laboratory settings?

- Methodological Answer :

- Training : Ensure all personnel undergo training on proper handling, storage, and emergency procedures for chlorinated organic compounds .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne exposure is possible .

- Storage : Store in tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium) .

- Incompatibilities : Separate from strong acids (e.g., HCl, H₂SO₄) and chemically active metals to prevent reactive degradation .

- Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation for dust control .

Q. What analytical methods are suitable for quantifying 2-(4-Chloro-phenylamino)-propionic acid in environmental samples?

- Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., OV-101) with electron ionization detectors. Kovats retention indices can aid in structural confirmation .

- High-Performance Liquid Chromatography (HPLC) : Pair reverse-phase C18 columns with UV detection (λ = 220–280 nm). Validate with certified reference materials for accuracy .

- Sample Preparation : Employ solid-phase extraction (SPE) for aqueous matrices or liquid-liquid extraction for organic solvents. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers approach structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Spectroscopic Techniques : Use NMR (¹H/¹³C) to confirm the phenylamino and propionic acid moieties. FT-IR can identify functional groups (e.g., -COOH stretch at 2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis .

- Purity Assays : Perform HPLC with diode-array detection (DAD) to assess impurities. Use differential scanning calorimetry (DSC) to verify crystallinity .

Advanced Research Questions

Q. How can conflicting data on the reproductive toxicity of chlorinated propionic acid derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct in vivo assays (e.g., OECD 443) across multiple species (rodents, zebrafish) to establish NOAEL/LOAEL thresholds .

- Mechanistic Studies : Use in vitro models (e.g., placental cell lines) to assess endocrine disruption potential via receptor-binding assays (e.g., ERα/AR) .

- Meta-Analysis : Aggregate existing data using systematic review tools (PRISMA guidelines) to identify confounding variables (e.g., solvent carriers, exposure duration) .

Q. What methodologies are used to study the environmental degradation pathways of 2-(4-Chloro-phenylamino)-propionic acid?

- Methodological Answer :

- Abiotic Degradation : Simulate photolysis (UV irradiation) and hydrolysis (pH 5–9 buffers) under controlled conditions. Monitor degradation products via LC-MS/MS .

- Biodegradation : Use microbial consortia from contaminated soil or activated sludge. Track metabolite formation (e.g., dechlorinated intermediates) using isotopic labeling (¹⁴C) .

- QSAR Modeling : Predict persistence using quantitative structure-activity relationship models (e.g., EPI Suite) to estimate half-lives in water/soil .

Q. How can researchers design experiments to assess the carcinogenic potential of 2-(4-Chloro-phenylamino)-propionic acid?

- Methodological Answer :

- In Vivo Carcinogenicity : Follow IARC guidelines (e.g., 2-year rodent bioassays) with oral/pulmonary exposure routes. Histopathological analysis of lung/kidney tissues is critical .

- Genotoxicity Screening : Perform Ames tests (OECD 471), micronucleus assays (OECD 487), and Comet assays to evaluate DNA damage .

- Epigenetic Profiling : Use bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modification changes in exposed cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.